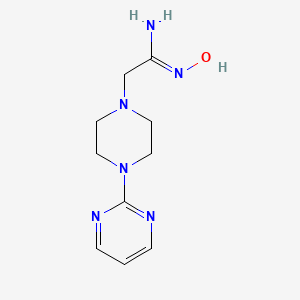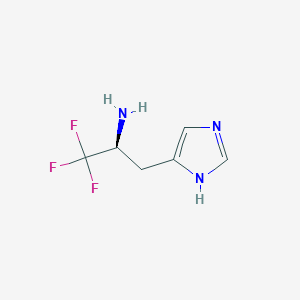
(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine is a compound characterized by the presence of a trifluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of reductive amination, where the reactions take place in solvents that are inert under the reaction conditions, often in the presence of an acid and/or a water-removing agent as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
(2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated amines and imidazole derivatives. Examples are:
- 1,1,1-Trifluoro-2-(1H-imidazol-4-yl)ethan-2-amine
- 1,1,1-Trifluoro-3-(1H-imidazol-2-yl)propan-2-amine
Uniqueness
The uniqueness of (2S)-1,1,1-Trifluoro-3-(1H-imidazol-4-yl)propan-2-amine lies in its specific stereochemistry and the position of the trifluoromethyl group, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H8F3N3 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5(10)1-4-2-11-3-12-4/h2-3,5H,1,10H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
BDTVUJQDDFCPQO-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15262114.png)

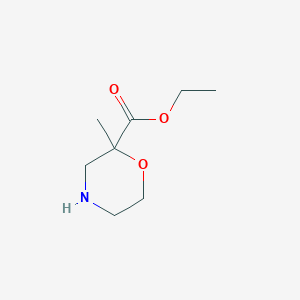
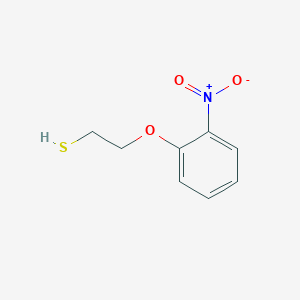
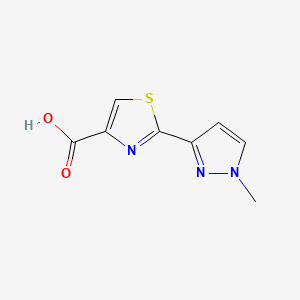

amine](/img/structure/B15262173.png)
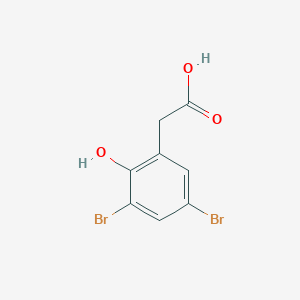

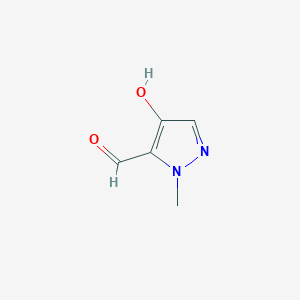

![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
